molecular formula C18H20N2O2 B5991101 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

Cat. No.: B5991101
M. Wt: 296.4 g/mol
InChI Key: ZKWFRDGBUXTSMX-UHFFFAOYSA-N
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Description

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group and an oxopropyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamide derivatives depending on the substituent introduced.

Scientific Research Applications

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to biological receptors, while the benzamide moiety can interact with enzymes or proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.

    4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide: Belongs to the class of aminobenzamides with potential therapeutic applications.

Uniqueness: N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-20(2)17(21)13-10-14-8-11-16(12-9-14)19-18(22)15-6-4-3-5-7-15/h3-9,11-12H,10,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWFRDGBUXTSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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